molecular formula C16H30O3 B12585390 Dodecyl 2-(hydroxymethyl)prop-2-enoate CAS No. 301837-08-1

Dodecyl 2-(hydroxymethyl)prop-2-enoate

Katalognummer: B12585390
CAS-Nummer: 301837-08-1
Molekulargewicht: 270.41 g/mol
InChI-Schlüssel: SWDRTSAUNXKNAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecyl 2-(hydroxymethyl)prop-2-enoate is an organic compound with the molecular formula C16H30O3. It is an ester derived from acrylic acid and dodecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecyl 2-(hydroxymethyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the appropriate temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyl 2-(hydroxymethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dodecyl 2-(hydroxymethyl)prop-2-enoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of dodecyl 2-(hydroxymethyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis or other transformations, leading to the formation of different products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecyl acrylate: Similar in structure but lacks the hydroxymethyl group.

    Dodecyl methacrylate: Contains a methyl group on the alpha carbon, making it more sterically hindered.

    Dodecyl 2-(hydroxymethyl)but-2-enoate: Similar structure with an additional carbon in the backbone.

Uniqueness

Dodecyl 2-(hydroxymethyl)prop-2-enoate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and functionality compared to other similar compounds. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

301837-08-1

Molekularformel

C16H30O3

Molekulargewicht

270.41 g/mol

IUPAC-Name

dodecyl 2-(hydroxymethyl)prop-2-enoate

InChI

InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)15(2)14-17/h17H,2-14H2,1H3

InChI-Schlüssel

SWDRTSAUNXKNAY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC(=O)C(=C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.